molecular formula C22H16Cl2O4S B584347 Tioclomarol CAS No. 22619-35-8

Tioclomarol

Cat. No.: B584347
CAS No.: 22619-35-8
M. Wt: 447.3 g/mol
InChI Key: WRGOVNKNTPWHLZ-UHFFFAOYSA-N
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Description

Tioclomarol is an anticoagulant belonging to the 4-hydroxycoumarin vitamin K antagonist class. It is a second-generation drug primarily used as a rodenticide, effective in controlling rodents resistant to other anticoagulants .

Scientific Research Applications

Tioclomarol has several scientific research applications:

Mechanism of Action

Target of Action

Tioclomarol is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . It primarily targets the vitamin K epoxide reductase complex , which is essential for the synthesis of clotting factors in the liver .

Mode of Action

As a vitamin K antagonist, this compound inhibits the reduction of vitamin K and its 2,3 epoxide . This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors . The result is a reduction in the blood’s ability to form clots.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the vitamin K cycle . By inhibiting the reduction of vitamin K and its 2,3 epoxide, this compound disrupts the cycle and decreases the synthesis of vitamin K-dependent clotting factors . This leads to a downstream effect of reduced blood clotting.

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The primary molecular effect of this compound is the inhibition of the vitamin K epoxide reductase complex . This leads to a decrease in the synthesis of vitamin K-dependent clotting factors, reducing the blood’s ability to form clots

Action Environment

Environmental factors can influence the action, efficacy, and stability of antimicrobials like this compound . Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all potentially impact the effectiveness of this compound . .

Preparation Methods

The synthesis of Tioclomarol involves the reaction of 4-chlorophenyl and 5-chloro-2-thienyl derivatives with 3-hydroxypropyl-2-hydroxy-4H-chromen-4-one. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tioclomarol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tioclomarol is unique among anticoagulants due to its specific structure and mechanism of action. Similar compounds include:

This compound’s effectiveness against resistant rodent populations sets it apart from these similar compounds.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGOVNKNTPWHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875354
Record name Tioclomarol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22619-35-8
Record name Tioclomarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22619-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tioclomarol [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tioclomarol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tioclomarol
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URL https://comptox.epa.gov/dashboard/DTXSID80875354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tioclomarol
Source European Chemicals Agency (ECHA)
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Record name TIOCLOMAROL
Source FDA Global Substance Registration System (GSRS)
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Customer
Q & A

Q1: How does Tioclomarol work as an anticoagulant?

A1: this compound, like other coumarin-derived anticoagulants, inhibits the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the cyclic interconversion of vitamin K, a cofactor required for the post-translational modification (gamma-carboxylation) of specific glutamic acid residues in clotting factors II, VII, IX, and X. By blocking VKORC1, this compound disrupts the production of functional clotting factors, thereby inhibiting the coagulation cascade and producing an anticoagulant effect. [, , ]

Q2: Are there any analytical methods available for the detection and quantification of this compound in biological samples?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a suitable technique for the simultaneous determination of various anticoagulant compounds, including this compound, in biological matrices like plasma. This method offers high sensitivity and specificity, making it a valuable tool for monitoring this compound levels in clinical and research settings. []

Q3: Are there any recommendations regarding the splitting of this compound tablets for dosage adjustments?

A4: While one study investigated the impact of cutting various oral anticoagulant tablets, including this compound, into halves or quarters, it focused on the weight consistency of the resulting fragments rather than their impact on this compound's specific pharmacokinetics or pharmacodynamics. Therefore, further research is needed to determine whether splitting this compound tablets is advisable for dose adjustments. []

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